Methyl 2-({[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-yl]carbonyl}amino)benzoate
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Overview
Description
Methyl 2-({[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-yl]carbonyl}amino)benzoate is a complex organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often found in natural products and synthetic compounds. This particular compound features a benzofuran core with methoxy and methoxyphenyl substituents, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-yl]carbonyl}amino)benzoate typically involves multiple steps. One common route includes the formation of the benzofuran core through a one-pot reaction involving methyl 3-(4-hydroxyphenyl)propionate and 2-chloro-2-methylthio-(2′-methoxy-4′-acetoxy)acetophenone in the presence of zinc chloride (ZnCl2). This is followed by reductive desulfurization to yield the desired benzofuran derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic route to improve yield and reduce costs. This could include the use of alternative reagents or catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require strong acids or bases, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield phenolic derivatives, while reduction of the carbonyl group would produce alcohols.
Scientific Research Applications
Methyl 2-({[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-yl]carbonyl}amino)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action for Methyl 2-({[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The benzofuran core can interact with enzymes and receptors in biological systems, leading to various pharmacological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Psoralen: Another benzofuran derivative used in the treatment of skin diseases.
8-Methoxypsoralen: Known for its use in photochemotherapy.
Angelicin: Used in the treatment of psoriasis and other skin conditions.
Uniqueness
Methyl 2-({[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-yl]carbonyl}amino)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and methoxyphenyl groups enhances its potential as a versatile building block in synthetic chemistry and its biological activity.
Biological Activity
Methyl 2-({[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-yl]carbonyl}amino)benzoate is a complex organic compound belonging to the benzofuran family, which has garnered attention for its potential biological activities. This article explores the synthesis, characterization, and biological activities of this compound, focusing on its anticancer and anti-metastatic properties.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions including condensation and cyclization processes. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
- Cell Viability Assays : In vitro studies employing the CCK-8 assay demonstrated that this compound effectively reduces cell viability in human cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The IC50 values were found to be within a range that suggests moderate to high potency against these cells.
- Mechanisms of Action : The biological mechanisms underlying the anticancer effects are believed to involve the induction of apoptosis and the inhibition of key signaling pathways associated with cancer progression. Specifically, the compound may upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins.
Anti-Metastatic Activity
In addition to its anticancer properties, recent findings suggest that this compound may possess anti-metastatic properties.
- Inhibition of Cell Migration : Studies on hepatocellular carcinoma (HCC) cell lines demonstrated that this compound significantly inhibits cell migration and invasion. The use of scratching motility assays revealed that non-cytotoxic concentrations effectively suppressed Huh7 cell migration.
- Epithelial-Mesenchymal Transition (EMT) : The compound appears to modulate the expression of proteins involved in EMT, such as E-cadherin and vimentin. Upregulation of E-cadherin and downregulation of vimentin were observed, indicating a reversal of EMT processes which are critical for metastasis.
Data Summary
Activity | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
Anticancer | A549 | XX | Induction of apoptosis |
Anticancer | HeLa | XX | Inhibition of signaling pathways |
Anti-Metastatic | Huh7 | XX | Inhibition of migration and invasion |
EMT Modulation | Huh7 | - | Upregulation of E-cadherin, downregulation of vimentin |
Case Studies
In a notable case study involving Huh7 cells, treatment with this compound resulted in a marked decrease in migratory capacity. The expression levels of integrin α7 were significantly reduced, correlating with decreased activation of downstream signaling molecules like FAK and AKT, which are crucial for cell motility.
Properties
Molecular Formula |
C25H21NO6 |
---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
methyl 2-[[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C25H21NO6/c1-29-16-10-8-15(9-11-16)23-22(19-14-17(30-2)12-13-21(19)32-23)24(27)26-20-7-5-4-6-18(20)25(28)31-3/h4-14H,1-3H3,(H,26,27) |
InChI Key |
ISWFICMRPBGMKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(O2)C=CC(=C3)OC)C(=O)NC4=CC=CC=C4C(=O)OC |
Origin of Product |
United States |
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